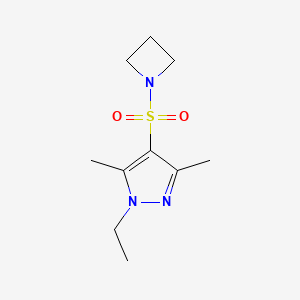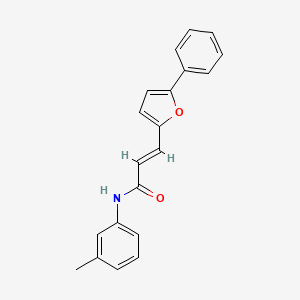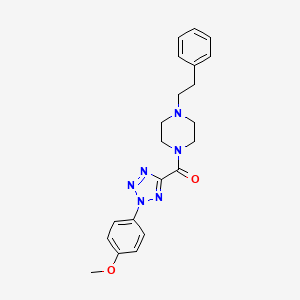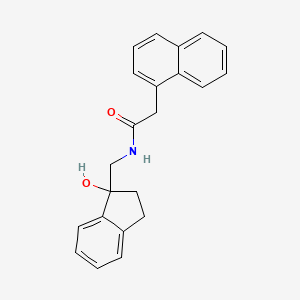
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide, also known as CMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAH is a hydrazide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide involves the inhibition of carbonic anhydrase. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of effects on the body. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one limitation of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its potential toxicity. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide research. One area of interest is the development of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide-based therapies for the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of new synthesis methods for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide that are more efficient and cost-effective. Additionally, further research is needed to better understand the potential toxicity of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide and its effects on different cell types.
Méthodes De Synthèse
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of thionyl chloride to form 2-(4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide.
Applications De Recherche Scientifique
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its ability to inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in a variety of diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-17-8-2-4-9(5-3-8)18-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMOETNHXOFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)


![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)


![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)


![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
